L-Leucinamide, N-acetyl-L-leucyl-N-[4-[(aminoiminomethyl)amino]-1-formylbutyl]-
Overview
Description
L-Leucinamide, N-acetyl-L-leucyl-N-[4-[(aminoiminomethyl)amino]-1-formylbutyl]- is a synthetic compound that has been widely used in scientific research. It is a derivative of the amino acid leucine and has been found to have a range of biochemical and physiological effects. In
Scientific Research Applications
Crystal Structure and Conformational Stability
- N-acetyl-l-prolyl-l-leucinamide (NAPLA), a related compound, demonstrates a unique molecular conformation and intermolecular hydrogen bonding pattern in its crystal structure. This informs the understanding of fusion properties and molecular interactions of similar substances (Puliti, Mattia, Giancola, & Barone, 2000).
Interactions in Aqueous Solutions
- The energetics of interactions between similar N-acetyl amino acid amides in aqueous solutions have been studied, revealing insights into molecular structure and substitution effects on these interactions (Blackburn, Lilley, & Walmsley, 1982).
Enthalpy of Solution
- Measurements of the enthalpy of solution for related compounds, including N-acetyl-L-leucinamide, provide valuable data on molecular behavior and interactions in different solvents (Sijpkes, Oudhuis, Somsen, & Lilley, 1989).
Enzymatic Peptide Synthesis
- A study on the synthesis of hydrophobic peptide derivatives, including N-acetyl phenyl-l leucinamide, highlights the efficiency of biphasic reactors in peptide synthesis, offering insights into improved biocatalytic processes (Bastida, Blanco, Zárate, García-Junceda, & Guisán, 2018).
Interaction with Cyclomaltohexaose
- Research on the interaction of N-acetyl-l-leucinamide with cyclomaltohexaose in water shows that inclusion occurs with amino acids having longer alkyl chains, contributing to our understanding of molecular recognition and complex formation (Barone, Castronuovo, Ruocco, Elia, & Giancola, 1989).
Tripeptide Synthesis
- The synthesis of tripeptides, like L-prolyl-L-leucyl-glycinamide, using derivatives including L-leucine, demonstrates the application of specific methodologies in peptide synthesis (Xu Wensong, 2006).
Effects in Niemann-Pick Disease Type C Cells
- A study on N-Acetyl-Leucine and its enantiomers, closely related to L-Leucinamide, shows their potential therapeutic benefits in treating Niemann-Pick disease type C, indicating the broader implications of similar compounds in medical research (te Vruchte, Galione, Strupp, & Mann, 2019).
Acetylation and Transporter Switching
- Research on N-acetyl-DL-leucine reveals that acetylation can significantly change the uptake transporters in cells, a concept that might be applicable to similar compounds, offering insights into drug development and molecular pharmacology (Churchill, Strupp, Bremova-Ertl, Factor, Patterson, Platt, & Galione, 2020).
Future Directions
properties
IUPAC Name |
(2S)-2-acetamido-N-[(2S)-1-[[5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38N6O4/c1-12(2)9-16(24-14(5)28)19(30)26-17(10-13(3)4)18(29)25-15(11-27)7-6-8-23-20(21)22/h11-13,15-17H,6-10H2,1-5H3,(H,24,28)(H,25,29)(H,26,30)(H4,21,22,23)/t15?,16-,17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBQQVLCIARPGH-BSOSBYQFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38N6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Leucinamide, N-acetyl-L-leucyl-N-[4-[(aminoiminomethyl)amino]-1-formylbutyl]- | |
CAS RN |
24365-47-7 | |
Record name | Leupeptin Ac-LL | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24365-47-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Leupeptin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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